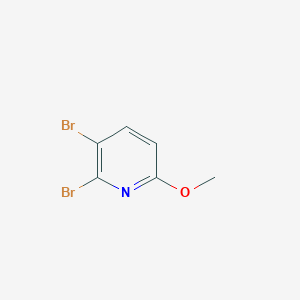

2,3-Dibromo-6-methoxypyridine

概要

説明

2,3-Dibromo-6-methoxypyridine is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2,3-Dibromo-6-methoxypyridine is also dependent on the specific reactions it is used in. For instance, it is known to be used in Suzuki–Miyaura coupling reactions , a type of cross-coupling reaction that forms a carbon-carbon bond from a boron compound and a halide using a palladium catalyst .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that factors such as temperature and exposure to reactive gases can affect its stability and reactivity.

生物活性

2,3-Dibromo-6-methoxypyridine (CAS No. 909720-21-4) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a molecular formula of CHBrNO and a molecular weight of 266.92 g/mol. Its unique structural characteristics suggest a range of biological interactions, making it a subject of interest for further research.

- Molecular Formula : CHBrNO

- Molecular Weight : 266.92 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anti-infective agent, its effects on cellular signaling pathways, and its role in apoptosis and autophagy.

1. Anti-infective Properties

Research indicates that this compound exhibits significant anti-infective properties against various pathogens:

- Bacterial Infections : The compound has shown efficacy against multiple bacterial strains, suggesting its potential as an antibiotic.

- Viral Infections : Preliminary studies indicate activity against viruses such as HIV and HCV, highlighting its potential for antiviral drug development .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound interacts with various metabolic enzymes and proteases, potentially disrupting pathogen metabolism.

- Cell Signaling Pathways : It influences pathways such as MAPK/ERK and JAK/STAT, which are critical for cell proliferation and survival .

Case Study 1: Antiviral Activity

A study conducted by researchers at a prominent pharmaceutical institute evaluated the antiviral properties of this compound against HCV. The results demonstrated a dose-dependent inhibition of viral replication, with an IC50 value indicating effective concentration levels for therapeutic use.

Case Study 2: Antibacterial Efficacy

Another study assessed the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound significantly reduced bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential utility in treating bacterial infections.

Data Tables

科学的研究の応用

Chemistry

- Building Block for Organic Synthesis : 2,3-Dibromo-6-methoxypyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

- Reactivity Studies : The compound's ability to undergo various transformations makes it an important subject for studying reaction mechanisms in organic chemistry.

Biology

- Biologically Active Compounds : As a precursor, it is utilized in synthesizing enzyme inhibitors and receptor modulators. Research indicates that it can inhibit p38α mitogen-activated protein kinase, which has implications for treating inflammatory diseases and cancer .

- Neuroprotective Effects : Studies have shown that derivatives of this compound exhibit neuroprotective properties in models of neurodegenerative diseases, suggesting potential therapeutic applications .

Medicine

- Therapeutic Agents : Research into the derivatives of this compound has led to the discovery of potential new drugs for treating various conditions, including neurodegenerative disorders and cancers .

- Drug Development : Its role as a building block in drug synthesis highlights its significance in pharmaceutical research and development.

Industry

- Specialty Chemicals Production : The compound is used in producing specialty chemicals with specific properties tailored for applications in materials science and electronics.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Used as an intermediate for pharmaceuticals and agrochemicals. |

| Biology | Enzyme Inhibition | Inhibits p38α MAPK; potential anti-inflammatory effects. |

| Medicine | Therapeutics | Derivatives show promise in treating neurodegenerative diseases. |

| Industry | Specialty Chemicals | Utilized in materials with specific electronic properties. |

Case Studies

- Neuroprotective Activity : A study demonstrated that derivatives of this compound could protect neurons from oxidative stress-induced cell death in animal models, indicating potential applications in treating Alzheimer's disease .

- Synthesis Optimization : Research focused on optimizing the synthesis routes for this compound revealed methods that improved yields significantly compared to previous techniques, enhancing its availability for research purposes .

特性

IUPAC Name |

2,3-dibromo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJHXRAOMXXAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731835 | |

| Record name | 2,3-Dibromo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909720-21-4 | |

| Record name | 2,3-Dibromo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。